hTRPV1 Antagonistic Potency: Pyridine Isomer Comparison
In a series of pyridine C-region analogs, shifting the pyridine nitrogen from the 2-position to the 4-position (analogous to comparing a 2,5-disubstituted pyridine to a 3,5-disubstituted pyridine) caused a dramatic reduction in TRPV1 antagonism. For the reference compound III (2-trifluoromethyl-6-piperidinyl pyridine), the Ki was 0.6 nM, whereas the regioisomeric compound 44 (where the nitrogen was shifted to the 4-position, yielding a 3,5-disubstitution pattern similar to the target compound) showed weak activity (WE, i.e., Ki > 100 nM). This represents at least a 166-fold loss in potency [1].
| Evidence Dimension | hTRPV1 antagonistic Ki [CAP] on human TRPV1 expressed in CHO cells, FLIPR assay. |
|---|---|
| Target Compound Data | Representative 3,5-disubstituted pyridine analog (Compound 44): Weak activity (WE, Ki > 100 nM). |
| Comparator Or Baseline | Compound III (2-trifluoromethyl-6-piperidinyl pyridine): Ki = 0.6 nM. |
| Quantified Difference | At least 166-fold reduction in potency for the 3,5-disubstituted isomer relative to the 2,6-isomer. |
| Conditions | Human TRPV1 heterologously expressed in CHO cells; inhibition of capsaicin-induced activation measured by FLIPR. |
Why This Matters
This demonstrates that the specific substitution pattern of pyridine-piperidine hybrids is non-interchangeable for TRPV1 receptor engagement, and the 3,5-disubstitution motif yields distinct pharmacological outcomes relative to the 2,6-configuration.
- [1] Table 4, Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Eur J Med Chem, 2015, 93, 101–108. View Source
